molecular formula C8H7ClINO2 B1353487 Methyl 2-amino-4-chloro-5-iodobenzoate CAS No. 199850-56-1

Methyl 2-amino-4-chloro-5-iodobenzoate

Cat. No. B1353487
M. Wt: 311.5 g/mol
InChI Key: ZGCFYZJEPDVXQD-UHFFFAOYSA-N
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Patent
US09061998B2

Procedure details

To a solution of methyl 2-amino-4-chlorobenzoate (Aldrich, 111 g, 600 mmol) and silver sulfate (187 g, 600 mmol) in ethanol (1000 mL) was added dropwise in 8 hours a solution of iodine (152 g, 600 mmol) in ethanol (2000 mL). The reaction mixture was stirred overnight then filtered through a celite plug. The filtrate was concentrated under reduced pressure and the residue was triturated in n-heptane. The resulting solid was filtered, washed with diisopropyl ether to give the title compound methyl 2-amino-4-chloro-5-iodobenzoate (103.76 g, 334 mmol, 55.6% yield) as a white powder. LCMS: (M+H)+=312; Rt=3.46 min.
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
187 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[I:13]I>C(O)C.S([O-])([O-])(=O)=O.[Ag+2]>[NH2:1][C:2]1[CH:11]=[C:10]([Cl:12])[C:9]([I:13])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:3.4|

Inputs

Step One
Name
Quantity
111 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=CC(=C1)Cl
Name
Quantity
152 g
Type
reactant
Smiles
II
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2000 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
187 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ag+2]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered through a celite plug
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated in n-heptane
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with diisopropyl ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=C(C(=C1)Cl)I
Measurements
Type Value Analysis
AMOUNT: AMOUNT 334 mmol
AMOUNT: MASS 103.76 g
YIELD: PERCENTYIELD 55.6%
YIELD: CALCULATEDPERCENTYIELD 55.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.